1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-6-ol
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Overview
Description
1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-6-ol is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-6-ol can be achieved through various synthetic routes. One common method involves the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This final step involves intramolecular cyclization catalyzed by Cs₂CO₃/DMSO, resulting in the formation of the desired pyrrolopyrazine derivative.
Chemical Reactions Analysis
1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenating agents or nucleophiles for substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-6-ol has a wide range of scientific research applications :
Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has shown promise in the development of new drugs for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-6-ol involves its interaction with specific molecular targets and pathways . For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-6-ol can be compared with other similar compounds, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
1H-pyrrolo[2,3-b]pyridine: Exhibits potent fibroblast growth factor receptor inhibitory activity.
The uniqueness of this compound lies in its specific combination of biological activities and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-6-ol |
InChI |
InChI=1S/C8H12N2O/c1-6-7-2-3-8(11)10(7)5-4-9-6/h2-3,6,9,11H,4-5H2,1H3 |
InChI Key |
XNIZCJPSNVVOEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=C(N2CCN1)O |
Origin of Product |
United States |
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